(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one
Brand Name: Vulcanchem
CAS No.: 1817631-47-2
VCID: VC3027177
InChI: InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
SMILES: CCC1CC(=O)N2C1COC2(C)C
Molecular Formula: C10H17NO2
Molecular Weight: 183.25 g/mol

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one

CAS No.: 1817631-47-2

Cat. No.: VC3027177

Molecular Formula: C10H17NO2

Molecular Weight: 183.25 g/mol

* For research use only. Not for human or veterinary use.

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one - 1817631-47-2

Specification

CAS No. 1817631-47-2
Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
IUPAC Name (7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one
Standard InChI InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
Standard InChI Key WULZKGXMMIHGOX-HTQZYQBOSA-N
Isomeric SMILES CC[C@@H]1CC(=O)N2[C@@H]1COC2(C)C
SMILES CCC1CC(=O)N2C1COC2(C)C
Canonical SMILES CCC1CC(=O)N2C1COC2(C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c] oxazol-5-one is a heterocyclic organic compound with a precise stereochemical configuration indicated by the (7R,7aS) prefix. This configuration specifies the spatial arrangement of substituents at positions 7 and 7a within the molecule, which is critical for its chemical reactivity and potential biological activity .

The compound's chemical identity is established through various standard identifiers presented in Table 1.

Table 1: Basic Chemical Information

PropertyValue
IUPAC Name(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c] oxazol-5-one
CAS Number1817631-47-2
Molecular FormulaC₁₀H₁₇NO₂
Molecular Weight183.25 g/mol
Accurate Mass183.126

Structural Representation Systems

The compound can be precisely identified through multiple structural notation systems that enable computational representation and chemical database referencing, as detailed in Table 2 .

Table 2: Structural Identifiers

IdentifierValue
SMILESCC[C@@H]1CC(=O)N2[C@@H]1COC2(C)C
InChIInChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1
MDL NumberMFCD30502634

Molecular Structure and Stereochemistry

Bicyclic Structure

The compound possesses a distinctive bicyclic structure consisting of a hexahydropyrrolo ring fused with an oxazol-5-one system. This fusion creates a complex three-dimensional architecture with multiple functional groups, including a ketone (within the oxazol-5-one ring), an ether linkage, and a tertiary amine incorporated within the ring system.

The bicyclic nature of the molecule contributes to its conformational rigidity, which may be significant for its interactions with biological targets and its utility in organic synthesis. The rigidity imposed by the fused ring system limits the number of possible conformations, potentially enhancing selectivity in chemical reactions and biological interactions.

Stereochemical Significance

The stereochemical designation (7R,7aS) is critical for understanding the compound's properties and reactivity. This notation indicates:

  • The R configuration at position 7, specifying the orientation of the ethyl group

  • The S configuration at position 7a, defining the spatial arrangement at the ring junction

This specific stereochemistry is crucial for the compound's biological activity and chemical reactivity, as even subtle changes in three-dimensional structure can significantly alter a molecule's properties. The defined stereochemistry makes this compound valuable as a chiral building block in asymmetric synthesis, where spatial arrangement is essential for the desired activity of the final product.

Physical and Chemical Properties

Reactivity Profile

As a heterocyclic compound with multiple functional groups, (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c] oxazol-5-one exhibits reactivity patterns consistent with:

These reactive sites make the compound versatile in organic synthesis applications, particularly as an intermediate in constructing more complex heterocyclic systems.

Synthesis and Preparation Methods

Purification and Quality Control

Commercial samples of (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c] oxazol-5-one are available with purity levels typically exceeding 97%, as indicated by supplier specifications . Purification methods may include:

  • Chromatographic techniques to separate stereoisomers

  • Recrystallization for final purification

  • Analytical methods such as NMR, HPLC, and optical rotation measurements to confirm stereochemical purity

Applications in Research and Development

Role in Organic Synthesis

The primary application of (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c] oxazol-5-one is as a key intermediate in organic synthesis, particularly in the preparation of complex heterocyclic compounds with potential biological activity. Its well-defined stereochemistry makes it valuable for stereoselective synthesis of more complex target molecules.

Development of Quinoline Compounds

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c] oxazol-5-one serves as a reagent in the synthesis of quinoline derivatives, which are significant in medicinal chemistry due to their diverse biological activities. Quinolines are known for their:

  • Anti-inflammatory properties

  • Antimicrobial activity

  • Potential anticancer applications

The compound's unique structure allows it to participate in complex reactions leading to the formation of these biologically active quinoline molecules, which may serve as leads for drug development.

IRAK Inhibitor Research

A particularly significant application involves the development of Interleukin-1 receptor-associated kinase (IRAK) inhibitors. These compounds have considerable therapeutic potential in treating inflammatory diseases through modulation of immune responses. The quinoline derivatives synthesized using (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c] oxazol-5-one as a key intermediate are being investigated for their IRAK inhibitory properties.

This research direction represents an important potential contribution to the development of new anti-inflammatory agents with novel mechanisms of action, addressing an area of significant unmet medical need.

SupplierProduct CodePurityFormat
LGC StandardsTRC-R730110-1GNot specifiedNeat
AChemBlockL1826697%Not specified
Combi-BlocksQW-8306Not specifiedNot specified
VulcanchemVC3027177/VC17937433Not specifiedNot specified

Procurement Considerations

When procuring this compound for research purposes, several factors should be considered :

  • Some suppliers classify it as a controlled product requiring documentation to meet relevant regulations

  • It may be manufactured on a made-to-order basis, potentially affecting lead times

  • Some suppliers note shipping restrictions may apply

  • The compound may have a short shelf life, necessitating attention to expiration dates

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